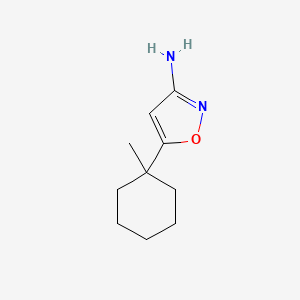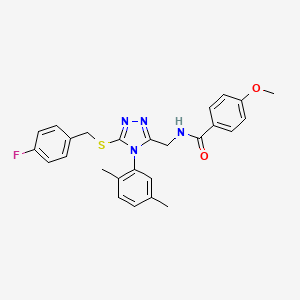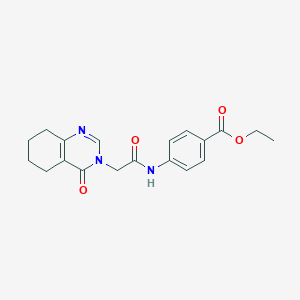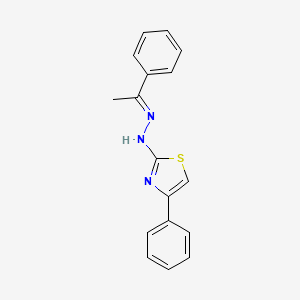
5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” is an organic molecule that contains a cyclohexyl group (a six-membered carbon ring), an oxazole group (a five-membered ring containing oxygen and nitrogen), and an amine group (a nitrogen with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1-methylcyclohexyl group attached to the 5-position of an oxazole ring, with an amine group at the 3-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The amine group could participate in acid-base reactions or could act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base, capable of accepting a proton. The compound might also exhibit polarity due to the presence of oxygen and nitrogen atoms .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Macrocyclic Structures
Research has explored the use of amines in constructing heterocyclic and macrocyclic structures, such as cyclophanes with oxazole fragments. The creation of these structures involves sequential treatments and interactions with various compounds, leading to the formation of complex molecules like macrocyclic structures with high spatial symmetry. These processes are significant in organic chemistry for synthesizing diverse molecular frameworks with potential applications in various fields, including drug discovery and material science (Merzhyievskyi et al., 2020).
α-Metalated Isocyanides in Organic Synthesis
α-Metalated isocyanides, closely related to 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, have been utilized extensively in organic synthesis. They are both nucleophilic and electrophilic, enabling them to form heterocycles and act as synthons for α-metalated primary amines. These compounds are pivotal in creating diverse heterocyclic structures, such as oxazoles, pyrroles, and thiazoles, with significant implications in synthesizing various biologically active molecules (Schöllkopf, 1979).
Multicomponent Synthesis
Multicomponent synthesis involving aminooxazoles, like 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, has been studied for its efficiency in creating complex heterocycles from simple inputs. This approach is significant in organic chemistry for its ability to efficiently produce complex molecules, potentially offering new pathways for drug development and material synthesis (Janvier et al., 2002).
Synthesis of 2-Oxazolidinones
The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with amines, which could include 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, leads to the formation of 2-oxazolidinones. This process highlights the versatility of amines in synthesizing a range of heterocyclic compounds, which could have pharmaceutical and industrial applications (Chernysheva et al., 1999).
Direcciones Futuras
The study of new organic compounds like “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new drug candidates. Future research could involve studying the reactivity of this compound, testing its biological activity, or investigating its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
5-(1-methylcyclohexyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFXAOIOJHRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=NO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)


![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)
amino]-2-pyrrolidinone](/img/structure/B2406622.png)
![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
